molecular formula C21H25N5O3S B3216590 4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1172235-57-2

4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B3216590
CAS RN: 1172235-57-2
M. Wt: 427.5
InChI Key: LCVGAQXXPZOEKG-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Therapeutic Potential

Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antioxidant Activity

Imidazole derivatives have been synthesized and evaluated for antioxidant activity . This suggests that our compound could potentially be used in treatments that require antioxidant properties.

Pharmaceutical Applications

Imidazole is a key component in many pharmaceuticals . It’s used in traditional applications in pharmaceuticals and agrochemicals .

Solar Cell Applications

Imidazole derivatives are being researched for use in dyes for solar cells and other optical applications .

Functional Materials

Imidazole is being deployed in the development of functional materials .

Catalysis

Imidazole has been used in catalysis . This suggests that our compound could potentially be used in catalytic processes.

Synthesis of Imidazoles

The compound could potentially be used in the synthesis of other imidazole derivatives .

Organocatalysts

The use of N-heterocyclic carbenes (NHC), which are part of the imidazole family, as both ligand and organocatalysts have become commonplace in modern organic synthesis . This suggests that our compound could potentially be used as an organocatalyst.

Future Directions

Given the broad range of chemical and biological properties of imidazole, it continues to be an area of interest in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

properties

IUPAC Name

4-[4-(1H-benzimidazol-2-ylmethyl)piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-24(2)30(28,29)17-9-7-16(8-10-17)21(27)26-13-11-25(12-14-26)15-20-22-18-5-3-4-6-19(18)23-20/h3-10H,11-15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVGAQXXPZOEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
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4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
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4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
Reactant of Route 5
4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
Reactant of Route 6
4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

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